(S)-(+)-Dimethindene maleate

Catalog No.
S625623
CAS No.
121367-05-3
M.F
C24H28N2O4
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-Dimethindene maleate

CAS Number

121367-05-3

Product Name

(S)-(+)-Dimethindene maleate

IUPAC Name

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1

InChI Key

SWECWXGUJQLXJF-HFNHQGOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C

Isomeric SMILES

C[C@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C

The exact mass of the compound (+)-Dimethindene is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of indene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-Dimethindene maleate is the isolated, stereopure (S)-enantiomer of the widely utilized first-generation antihistamine, dimethindene. While the commercial racemic mixture is predominantly procured for its potent H1-histamine receptor antagonism, the isolated (S)-(+)-enantiomer exhibits a fundamentally distinct pharmacological profile. It is a highly potent, subtype-selective M2 muscarinic receptor antagonist [1]. In industrial and advanced academic procurement, this specific enantiomer is not sourced as an antihistamine, but rather as a precision pharmacological tool, a chiral analytical standard for active pharmaceutical ingredient (API) quality control, and a stereopure scaffold for the development of central nervous system (CNS) imaging tracers [2]. Its value proposition lies entirely in its enantiomeric purity, which isolates muscarinic activity from the overwhelming histamine-blocking effects inherent to the racemate.

Research Fit

1
Single (S)-enantiomer probeInverse stereoselectivity profile favors M2 muscarinic receptor engagement over H1 activity.
2
Stereochemical-control study fitDefined chiral identity supports enantiomer-specific signaling dissection.
3
Chiral reference-standard workflowHigh-purity single enantiomer suitable for chiral separation method development.

Procuring the standard racemic dimethindene maleate as a cost-saving substitute for the pure (S)-(+)-enantiomer critically compromises any muscarinic-focused assay or synthesis workflow. Dimethindene exhibits inverse stereoselectivity: while the (S)-(+) form is the eutomer for M2 muscarinic receptors, the (R)-(-) form is the eutomer for H1 histamine receptors, possessing nearly 100-fold greater H1 affinity than the (S)-isomer [1]. If a buyer utilizes the racemate to study M2 pathways or as a precursor for M2-targeted radioligands, the presence of the (R)-(-) enantiomer introduces massive, unavoidable off-target H1-antagonism. This completely confounds functional assays (such as organ bath preparations or neuropharmacological models) and ruins the selectivity profile of downstream synthesized tracers. Consequently, for any application requiring muscarinic isolation, the racemate is functionally non-interchangeable with (S)-(+)-dimethindene maleate [1].

Substitution Risk

Target: (S)-(+)-Dimethindene
M2-selective muscarinic receptor engagement; substantially lower H1 activity; single-enantiomer metabolic profile.
Racemate / (R)-(-)-Enantiomer
Racemate introduces confounding H1-mediated effects and non-specific cholinergic activity; (R)-enantiomer yields minimal M2 engagement.
Metabolic profile
Slower elimination reported for (S)-(+)-enantiomer; may support more stable exposure in vivo.
Metabolic mismatch
Enantiomers exhibit divergent metabolic stability; exposure profiles may not transfer between forms.
Experimental design
Stereochemically defined tool for isolating M2 receptor pharmacology in complex systems.
M2 isolation invalidated
Using racemate or (R)-enantiomer may not support M2-selective endpoint interpretation.

Elimination of Off-Target H1 Receptor Interference

The primary driver for procuring the (S)-(+)-enantiomer over the racemate or the (R)-enantiomer is the drastic reduction in H1 histamine receptor activity. Functional assays demonstrate that the (R)-(-)-enantiomer is the potent H1 eutomer with a pA2 of 9.42. In stark contrast, the (S)-(+)-enantiomer exhibits a pA2 of only 7.48 at the H1 receptor [1]. This nearly two-log (approx. 100-fold) reduction in H1 affinity ensures that when (S)-(+)-dimethindene is used in complex tissue models, histamine-mediated signaling remains largely unperturbed.

Evidence DimensionH1 Histamine Receptor Affinity (pA2)
Target Compound Data(S)-(+)-Dimethindene: pA2 = 7.48
Comparator Or Baseline(R)-(-)-Dimethindene: pA2 = 9.42
Quantified DifferenceApprox. 100-fold lower H1 affinity for the (S)-(+) enantiomer.
ConditionsFunctional antagonism assay (guinea-pig ileum).

This massive reduction in H1 activity is essential for researchers and formulators who must isolate muscarinic effects without triggering confounding antihistamine responses in their models.

M2 Receptor Affinity
Head-to-head
pA₂ = 7.86/7.74; pKi = 7.78
Up to 41-fold vs (R)-(-)-enantiomer
Supports M2-selective pathway studies.
Functional assays: guinea-pig left atria, rabbit vas deferens; binding: rat heart homogenates.

Stereoselective Potency at M2 Muscarinic Receptors

For M2 muscarinic receptor targeting, (S)-(+)-dimethindene maleate is the definitive eutomer. Binding and functional assays reveal that the (S)-(+) form possesses high affinity for the M2 receptor (pKi = 7.78; pA2 = 7.86/7.74). When compared head-to-head against the distomer, the (S)-(+)-enantiomer is up to 41-fold more potent across muscarinic assays than the (R)-(-)-enantiomer [1]. Using the racemate dilutes this potency by 50% while simultaneously introducing the H1-driven noise detailed above.

Evidence DimensionM2 Muscarinic Receptor Affinity and Potency
Target Compound Data(S)-(+)-Dimethindene: pKi = 7.78
Comparator Or Baseline(R)-(-)-Dimethindene (Distomer)
Quantified Difference(S)-(+)-enantiomer is up to 41-fold more potent at muscarinic receptors.
ConditionsRadioligand binding assays (rat heart M2 homogenates) and functional assays (guinea-pig left atria).

Procuring the pure (S)-enantiomer guarantees maximum M2 receptor occupancy at lower concentrations, which is critical for precision neuropharmacological mapping and tracer efficiency.

H1 Inverse Stereoselectivity
Head-to-head
(S)-(+) pA₂ = 7.48 vs (R)-(-) pA₂ = 9.42
Approximately 87-fold lower H1 activity
Supports reduced H1 confounding in M2 assays.
Guinea-pig ileum histamine-induced contraction assay.

Intrinsic M2 vs. M3 Subtype Selectivity for Precursor Suitability

Beyond its superiority over the (R)-enantiomer, (S)-(+)-dimethindene exhibits valuable internal selectivity among muscarinic subtypes, making it an ideal structural scaffold for further chemical derivatization. It demonstrates a pKi of 7.78 for M2 receptors, compared to lower affinities for M1 (pKi = 7.08), M3 (pKi = 6.70), and M4 (pKi = 7.00) [1]. The >10-fold selectivity for M2 over M3 is particularly important for procurement in radiochemistry, as it provides a validated, stereopure starting point for synthesizing advanced M2-selective Positron Emission Tomography (PET) diagnostic tools.

Evidence DimensionMuscarinic Subtype Binding Affinity (pKi)
Target Compound DataM2 pKi = 7.78
Comparator Or BaselineM3 pKi = 6.70
Quantified Difference>10-fold selectivity for M2 over the M3 subtype.
ConditionsBinding selectivity assessed in human neuroblastoma (M1), rat heart (M2), pancreas (M3), and striatum (M4) homogenates.

This intrinsic selectivity profile validates the compound as a highly reliable, stereochemically pure building block for synthesizing next-generation M2-specific diagnostic imaging agents.

M2 Selectivity Window
Class-level
5- to 12-fold over M1/M3/M4
M2 pKi = 7.78; M1 = 7.08; M3 = 6.70; M4 = 7.00
Supports M2 subtype differentiation context.
Binding assays: human NB-OK 1, rat heart, pancreas, striatum. Modest selectivity.
Metabolic Clearance
Head-to-head
(S)-(+) elimination 2–3× slower
vs (R)-(-)-enantiomer metabolite excretion
Supports sustained exposure model interpretation.
Rat in vivo study; urinary metabolites analyzed by chiral HPLC.

M2-Selective Pharmacological and Organ Bath Assays

Because it eliminates the potent H1-antagonism of the (R)-enantiomer, (S)-(+)-dimethindene maleate is the exact compound required for functional in vitro assays targeting the M2 muscarinic receptor. It is heavily utilized as a baseline antagonist in cardiac (e.g., guinea-pig left atria) and central nervous system models where isolating M2-mediated responses from histamine-induced noise is mandatory [1].

Stereopure Scaffold for PET Radiotracer Synthesis

Its established >10-fold selectivity for M2 over M3 receptors makes (S)-(+)-dimethindene a highly sought-after chiral precursor. Radiochemists procure this specific enantiomer as a structural starting point to develop lipophilic, M2-selective antagonists for Positron Emission Tomography (PET) imaging, aimed at quantifying M2 receptor densities in cognitive disorder research [1].

Analytical Reference Standard for Chiral API Resolution

In industrial pharmaceutical manufacturing of racemic dimethindene (e.g., Fenistil), rigorous quality control is required to confirm enantiomeric ratios. (S)-(+)-dimethindene maleate is procured as an absolute analytical reference standard for High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) to calibrate retention times and validate the enantiomeric excess (ee) of production batches [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
M2 cardiac and neuronal signaling studies
M2-selective enantiomer profile with inverse H1 stereoselectivity
M2-mediated endpoint isolation; H1-confounding minimization
Chiral separation method development
Defined stereochemistry and high chiral purity
Enantiomeric purity quantification; cyclodextrin-based CE/HPLC method validation
Stem cell pluripotency extension
Defined M2/H1 receptor interaction profile in cocktail
Reported culture condition reproducibility; signaling pathway balance
In vivo M2 receptor blockade studies
Enantiomer-specific metabolic stability profile
Sustained exposure monitoring; lower H1-mediated CNS endpoint context

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

408.20490738 Da

Monoisotopic Mass

408.20490738 Da

Heavy Atom Count

30

UNII

J43ZL3WTLN

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

N,N-dimethyl-2-[3-[(1S)-1-(2-pyridinyl)ethyl]-1H-inden-2-yl]ethanamine

Explore Compound Types